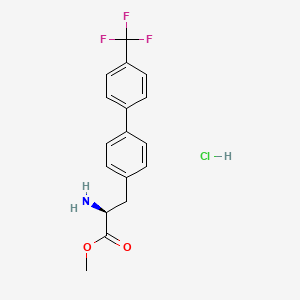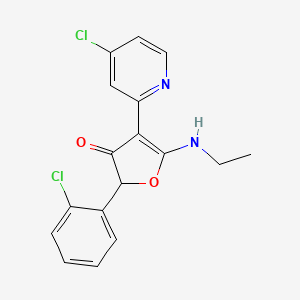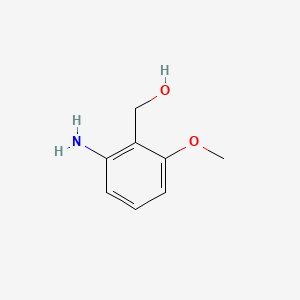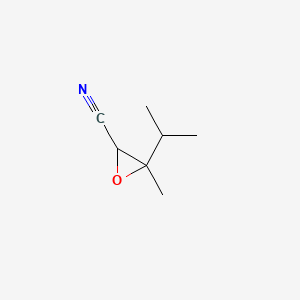
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.17 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) and a nitrile group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile typically involves the reaction of an appropriate alkene with a nitrile oxide. One common method is the cycloaddition reaction between 3-methyl-3-propan-2-yloxirane and a nitrile oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxiranes, amines, and other functionalized derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates . The nitrile group can also participate in reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyl-oxirane: This compound has a similar oxirane ring but with a phenyl group instead of a nitrile group.
3-Methyl-3-(propan-2-yl)oxirane: Similar structure but lacks the nitrile group.
Uniqueness
3-Methyl-3-(propan-2-yl)oxirane-2-carbonitrile is unique due to the presence of both an oxirane ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis . This combination of functional groups makes it a valuable intermediate in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
193202-29-8 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.171 |
IUPAC Name |
3-methyl-3-propan-2-yloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-5(2)7(3)6(4-8)9-7/h5-6H,1-3H3 |
InChI Key |
AMTUSEDDOKKNMD-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(O1)C#N)C |
Synonyms |
Oxiranecarbonitrile, 3-methyl-3-(1-methylethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


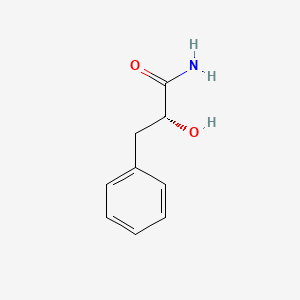
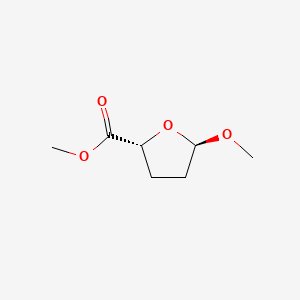

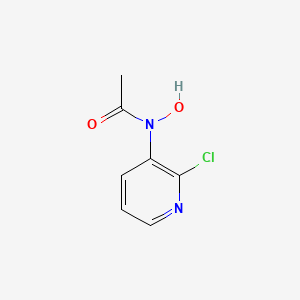
![4'H-Spiro[oxirane-2,3'-pyrrolo[1,2-a]pyrazine]](/img/structure/B575584.png)
